molecular formula C19H19ClN2O4S B2487689 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine CAS No. 630084-14-9

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine

Cat. No.: B2487689
CAS No.: 630084-14-9
M. Wt: 406.88
InChI Key: MURBWNZPKUJPRS-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and a methoxypropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide. For instance, the reaction between 4-chlorobenzoyl chloride and 3-methoxypropylamine can yield an intermediate, which upon cyclization forms the oxazole ring.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction. This involves reacting the oxazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It can also be used in the design of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the oxazole ring and the benzenesulfonyl group can impart anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the benzenesulfonyl group can interact with the active site of enzymes, inhibiting their function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within the biological target.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the chlorophenyl and methoxypropyl groups.

    2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-amine: Contains a methyl group instead of the benzenesulfonyl group.

    4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-amine: Lacks the methoxypropyl group.

Uniqueness

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine is unique due to the combination of the benzenesulfonyl, chlorophenyl, and methoxypropyl groups attached to the oxazole ring

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-25-13-5-12-21-18-19(27(23,24)16-6-3-2-4-7-16)22-17(26-18)14-8-10-15(20)11-9-14/h2-4,6-11,21H,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURBWNZPKUJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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